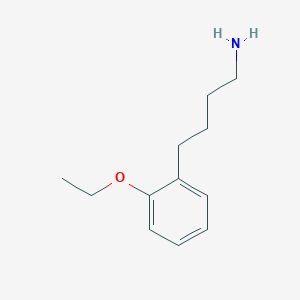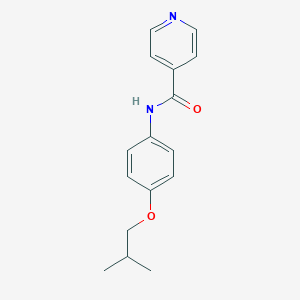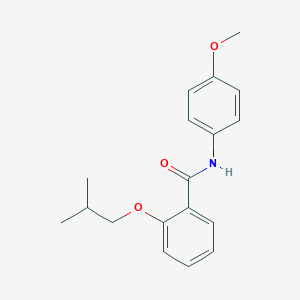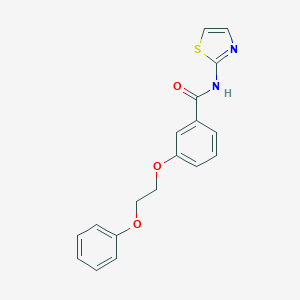
N-(2-ethoxybenzyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-ethoxybenzyl)propan-1-amine” is a chemical compound with the CAS Number: 1049678-41-2 . It has a molecular weight of 227.73 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “N-(2-ethoxybenzyl)propan-1-amine” is 1S/C12H17NO.ClH/c1-3-9-13-10-11-7-5-6-8-12(11)14-4-2;/h3,5-8,13H,1,4,9-10H2,2H3;1H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms in the molecule.Aplicaciones Científicas De Investigación
Neurodegenerative Disorders:
N-(2-ethoxybenzyl)propan-1-amine: and its derivatives exhibit potential in treating neurodegenerative diseases. For instance:
- Pargyline , a monoamine oxidase (MAO) inhibitor derived from this compound, is used against Parkinson’s and Alzheimer’s diseases .
- Rasagiline , another MAO-B inhibitor, demonstrates neuroprotective effects and is effective in treating Parkinson’s disease .
Anti-Alzheimer’s Activities:
Rasagiline hybrid molecules, which incorporate the propargyl moiety, have shown promise in combating Alzheimer’s disease .
Cancer Treatment:
N-(2-ethoxybenzyl)propan-1-amine: derivatives have implications in cancer therapy:
- Pargyline inhibits lysine-specific demethylase-1 (LSD-1) and proline-5-carboxylate reductase-1 (PYCR1), making it useful for cancer treatments .
- When combined with the chemotherapeutic agent camptothecin, pargyline enhances LSD-1 inhibition, leading to growth inhibition of cancer cells .
Cardiovascular Complications:
Pargyline, as an MAO inhibitor, is also employed in managing cardiovascular complications associated with type 1 diabetes .
Gene Delivery Systems:
A novel formulation based on 2,3-di(tetradecyloxy)propan-1-amine (a cationic lipid) combined with polysorbate 80 has been explored for delivering plasmids into the rat retina .
Enantiopure Drug Synthesis:
Immobilized whole-cell biocatalysts using N-(2-ethoxybenzyl)propan-1-amine have been investigated for synthesizing pharmaceutically relevant 1-phenylpropan-2-amine derivatives from prochiral ketones .
Propiedades
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-9-13-10-11-7-5-6-8-12(11)14-4-2/h5-8,13H,3-4,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBWVDZMFLRMRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=C1OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxybenzyl)propan-1-amine | |
CAS RN |
869942-63-2 |
Source


|
| Record name | 2-Ethoxy-N-propylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2-chlorophenoxy)propanoyl]amino}-N-ethylbenzamide](/img/structure/B496082.png)


![N-[4-(acetylamino)phenyl]-2-propoxybenzamide](/img/structure/B496087.png)

![N-[4-(2-methylpropoxy)phenyl]furan-2-carboxamide](/img/structure/B496089.png)
![2-ethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B496091.png)

![2-(4-Ethyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B496096.png)
![2-{[2-(4-Ethylphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B496097.png)
![4,5-Dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B496100.png)


![5-{2-[(Cyclohexylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B496105.png)